2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Description
“2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a chemical compound that belongs to the class of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . In these reactions, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt are employed .Scientific Research Applications
Receptor Agonist Activity and Pharmacological Profiles
A series of benzamide derivatives, including structures related to 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, have been synthesized to evaluate their serotonin 4 (5-HT4) receptor agonist activity. These compounds were tested for their ability to contract the isolated guinea-pig ascending colon, aiming to assess their potential for gastrointestinal motility enhancement. Among these, specific derivatives demonstrated favorable pharmacological profiles for gastrointestinal motility, although some showed low oral bioavailability due to poor intestinal absorption rates. Efforts to modify the molecule led to improvements in intestinal absorption rates and oral bioavailability, highlighting their potential as novel prokinetic agents with reduced side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2003; Sonda et al., 2004).
Ligand to Dopamine Receptors
Investigations into the structure-affinity relationship on benzamide derivatives also revealed their potential as potent and selective dopamine D(3) receptor ligands. Modifications in the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives displaying moderate D(3) affinity. These modifications suggest a pathway for the development of high-affinity D(3) ligands with significant selectivity over other dopamine receptors, potentially serving as valuable candidates for imaging studies, including positron emission tomography (PET) (Leopoldo et al., 2002).
Metal Complexes and Bioactivity
Metal complexes derived from benzamide derivatives have been synthesized and characterized, with some showing enhanced antibacterial activity compared to the free ligands. These complexes, particularly those involving copper, demonstrated better activities against certain bacterial strains, suggesting their potential application in the development of novel antimicrobial agents (Khatiwora et al., 2013).
Sigma Receptor Binding and Imaging Studies
The binding of benzamides to sigma receptors, which are overexpressed on breast cancer cells, was explored through imaging studies using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA). This study aimed at visualizing primary breast tumors in vivo, leveraging the preferential binding of benzamides to sigma receptors. Results indicated focal increased tracer accumulation in most breast tumors, highlighting the potential of P-(123)I-MBA in breast cancer imaging (Caveliers et al., 2002).
Properties
IUPAC Name |
2-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDFTNCKKJQLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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